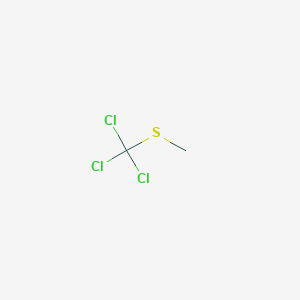
Trichloromethyl methyl sulfide
Vue d'ensemble
Description
Trichloromethyl methyl sulfide (TCMMS) is an organosulfur compound that has been widely used in scientific research due to its unique properties. It is a colorless, volatile liquid with a strong odor and is used as a reagent in organic synthesis. It has a wide range of applications in fields such as biochemistry, pharmaceuticals, and agrochemicals.
Applications De Recherche Scientifique
Trichloromethyl methyl sulfide has been used in a variety of scientific research applications, including biochemistry, pharmaceuticals, and agrochemicals. In biochemistry, it has been used in the synthesis of various compounds, such as peptides and proteins. In pharmaceuticals, it has been used for the synthesis of various drugs, such as anti-tumor agents and antibiotics. In agrochemicals, it has been used for the synthesis of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of Trichloromethyl methyl sulfide is not fully understood. However, it is believed that it acts as a nucleophile, reacting with electrophiles such as carbonyl compounds and other electrophilic species. This reaction results in the formation of new covalent bonds, which can then be used for further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Trichloromethyl methyl sulfide are not well understood. However, it is believed that it may have some effect on the metabolism of proteins and other compounds, as well as on the function of enzymes and other proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Trichloromethyl methyl sulfide in laboratory experiments include its low cost, ease of use, and high yield. Furthermore, it is relatively non-toxic and has a low vapor pressure, making it safer to handle than other reagents. The main limitation of using Trichloromethyl methyl sulfide is that it can react with other compounds, which can lead to the formation of unwanted byproducts.
Orientations Futures
There are several potential future directions for research involving Trichloromethyl methyl sulfide. These include further studying its biochemical and physiological effects, as well as its potential applications in the synthesis of drugs and other compounds. Additionally, further research could be done to improve the efficiency of the synthesis process, as well as to develop new methods for using Trichloromethyl methyl sulfide in laboratory experiments. Finally, further research could be done to investigate the potential toxicity of Trichloromethyl methyl sulfide and its effects on the environment.
Méthodes De Synthèse
Trichloromethyl methyl sulfide is synthesized by reacting thionyl chloride with dimethyl sulfide in an inert atmosphere. The reaction is carried out at temperatures of 100-110°C for one hour, and the product is then collected and purified by distillation. The yield of the reaction is typically around 90%.
Propriétés
IUPAC Name |
trichloro(methylsulfanyl)methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3S/c1-6-2(3,4)5/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYMEOFTIKCHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536983 | |
| Record name | Trichloro(methylsulfanyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(methylsulfanyl)methane | |
CAS RN |
2976-35-4 | |
| Record name | Trichloro(methylthio)methane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2976-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloro(methylsulfanyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)


